molecular formula C17H15NO5 B275181 4-[(2,5-dimethylanilino)carbonyl]isophthalic acid

4-[(2,5-dimethylanilino)carbonyl]isophthalic acid

Cat. No.: B275181
M. Wt: 313.3 g/mol
InChI Key: KJNVFELDRJJGMQ-UHFFFAOYSA-N
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Description

4-[(2,5-dimethylanilino)carbonyl]isophthalic acid is an organic compound with the molecular formula C17H15NO5 and a molecular weight of 313.3 g/mol. This compound is a derivative of benzenedicarboxylic acid, specifically isophthalic acid, which is characterized by the presence of two carboxylic acid groups attached to a benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,5-dimethylanilino)carbonyl]isophthalic acid typically involves the reaction of isophthalic acid with 2,5-dimethylaniline under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring consistent quality and higher yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-[(2,5-dimethylanilino)carbonyl]isophthalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the aromatic ring reacts with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[(2,5-dimethylanilino)carbonyl]isophthalic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other advanced

Properties

Molecular Formula

C17H15NO5

Molecular Weight

313.3 g/mol

IUPAC Name

4-[(2,5-dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C17H15NO5/c1-9-3-4-10(2)14(7-9)18-15(19)12-6-5-11(16(20)21)8-13(12)17(22)23/h3-8H,1-2H3,(H,18,19)(H,20,21)(H,22,23)

InChI Key

KJNVFELDRJJGMQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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